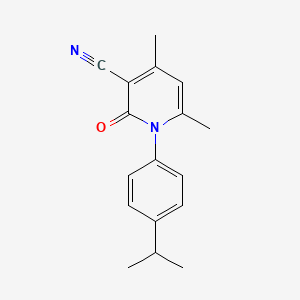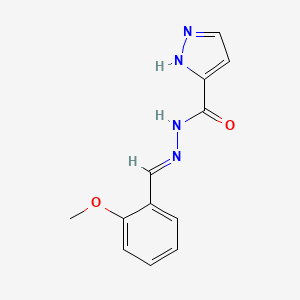
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as IDDP, is a chemical compound with potential applications in scientific research. The compound belongs to the family of pyridinecarbonitriles and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of various cellular processes. 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in animal models of inflammation. Furthermore, 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods. Another advantage is that it exhibits a range of biological activities, making it a potentially useful tool for studying various cellular processes. However, one limitation is that the yield of 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile using current synthesis methods is not very high. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, future research could focus on optimizing the synthesis methods for 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile to improve its yield and purity. Finally, 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could be used as a starting point for the development of new compounds with improved biological activities.
Synthesemethoden
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been synthesized using different methods, including the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of piperidine, followed by cyclization with acetic anhydride. The yield of 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile using these methods ranges from 30% to 70%.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 1-(4-isopropylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-oxo-1-(4-propan-2-ylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11(2)14-5-7-15(8-6-14)19-13(4)9-12(3)16(10-18)17(19)20/h5-9,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIIQUUFTAJFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-oxo-1-(4-propan-2-ylphenyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)